2-amino-6-(difluoromethyl)benzoic acid
Description
2-Amino-6-(difluoromethyl)benzoic acid (CAS: 1654011-33-2) is a fluorinated benzoic acid derivative with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . The compound features an amino group at position 2 and a difluoromethyl group at position 6 on the aromatic ring. This structural combination makes it a candidate for pharmaceutical and agrochemical applications, particularly in modulating bioavailability and target interactions .
Properties
CAS No. |
1654011-33-2 |
|---|---|
Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(difluoromethyl)benzoic acid can be achieved through several methodsThis can be done using difluorocarbene reagents or other difluoromethylating agents under specific conditions . The amino group can be introduced through nitration followed by reduction or direct amination reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale difluoromethylation processes, often utilizing metal-based catalysts to enhance reaction efficiency and yield . The choice of reagents and conditions is optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-amino-6-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amino groups or reduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
2-amino-6-(difluoromethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-amino-6-(difluoromethyl)benzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric profiles of substituents significantly influence solubility, lipophilicity (logP), and reactivity. Key analogs include:
Key Observations:
Bioavailability and Metabolic Stability
Fluorine substituents improve metabolic stability by blocking cytochrome P450-mediated oxidation . The difluoromethyl group (–CF₂H) in the target compound offers a balance:
- Compared to –CF₃ : –CF₂H is less electronegative but retains resistance to metabolic degradation.
- Compared to –CH₃ : –CF₂H reduces basicity of adjacent groups, enhancing membrane permeability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-6-(difluoromethyl)benzoic acid, and how can reaction conditions be tailored to improve yield?
- Methodology : The synthesis of fluorinated benzoic acids often involves regioselective fluorination or difluoromethylation. For example, the difluoromethyl group can be introduced via nucleophilic substitution using reagents like difluorocarbene sources or via transition-metal-catalyzed coupling. Protecting the amino group during synthesis is critical to avoid side reactions; tert-butoxycarbonyl (Boc) or benzyl groups are commonly used . Reaction optimization should focus on temperature control (e.g., 45–60°C for stability) and solvent selection (polar aprotic solvents like DMF enhance solubility). Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : and NMR are critical for confirming the presence of the difluoromethyl group ( coupling constants ~250 Hz) and amino proton environments .
- X-ray Crystallography : Single-crystal analysis provides precise bond lengths and angles (e.g., C–F bonds averaging 1.34 Å) and confirms regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Table 1 : Example crystallographic data for analogous fluorinated benzoic acids:
| Compound | C–F Bond Length (Å) | Space Group | Reference |
|---|---|---|---|
| 2-Chloro-6-fluorobenzoic acid | 1.34 | P2/c |
Q. How does the difluoromethyl group impact the compound’s solubility and stability under physiological conditions?
- Methodology : The difluoromethyl group enhances lipophilicity (logP increases by ~0.5–1.0 compared to non-fluorinated analogs), improving membrane permeability. Stability studies in buffered solutions (pH 7.4) with HPLC monitoring can assess hydrolysis resistance. Fluorine’s electron-withdrawing effect reduces basicity of the amino group, minimizing protonation in acidic environments .
Advanced Research Questions
Q. What strategies resolve contradictions in observed vs. predicted bioactivity of this compound derivatives?
- Methodology : Discrepancies often arise from conformational flexibility or unaccounted protein-ligand interactions. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can identify binding poses. Validate with mutagenesis studies on target proteins (e.g., kinases or GPCRs) to pinpoint critical residues. Compare results with fluorinated analogs (e.g., trifluoromethyl or monofluoro derivatives) to isolate electronic vs. steric effects .
Q. How can reaction intermediates during synthesis be trapped and characterized to address mechanistic uncertainties?
- Methodology : Use in situ IR or NMR to monitor intermediate formation. Quench reactions at timed intervals and isolate intermediates via flash chromatography. For unstable species, low-temperature techniques (e.g., –78°C in THF) or trapping agents (e.g., silylating reagents) can stabilize intermediates for analysis .
Q. What role does the difluoromethyl group play in modulating the compound’s pharmacokinetic profile in vivo?
- Methodology : Conduct comparative studies with non-fluorinated and monofluorinated analogs:
- Metabolic Stability : Liver microsome assays (human/rodent) quantify CYP450-mediated degradation.
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction.
- Pharmacokinetic Parameters : Administer IV/PO doses in rodent models; LC-MS/MS quantifies plasma/tissue concentrations. The difluoromethyl group typically reduces metabolic clearance by 30–50% compared to CH groups .
Key Considerations for Experimental Design
- Fluorine-Specific Challenges :
- Synthetic Byproducts : Monitor for defluorination (e.g., HF elimination) via NMR.
- Crystallization Difficulty : Fluorinated compounds often require slow evaporation from DMSO/water mixtures.
- Data Interpretation : Cross-reference computational predictions (e.g., DFT for dipole moments) with experimental results to validate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
